molecular formula C12H6Cl2FN3 B13748972 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine CAS No. 1159982-01-0

5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B13748972
CAS No.: 1159982-01-0
M. Wt: 282.10 g/mol
InChI Key: GOXSCBNFLRBTDH-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-amino-3-hetarylpyrazole and malonic acid.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent and catalyst, often under reflux conditions.

    Product Formation: The cyclocondensation reaction leads to the formation of the pyrazolo[1,5-A]pyrimidine core with the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to maximize the production yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized pyrazolo[1,5-A]pyrimidine derivatives with different substituents at the chlorine positions.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and fluorine atoms enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

CAS No.

1159982-01-0

Molecular Formula

C12H6Cl2FN3

Molecular Weight

282.10 g/mol

IUPAC Name

5,7-dichloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H6Cl2FN3/c13-10-6-11(14)18-12(16-10)5-9(17-18)7-2-1-3-8(15)4-7/h1-6H

InChI Key

GOXSCBNFLRBTDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=C2)N=C(C=C3Cl)Cl

Origin of Product

United States

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